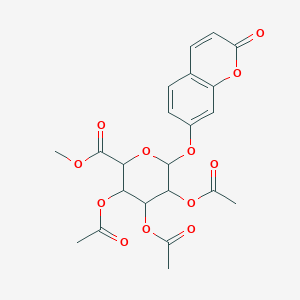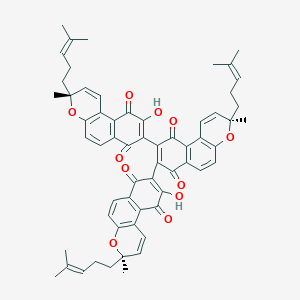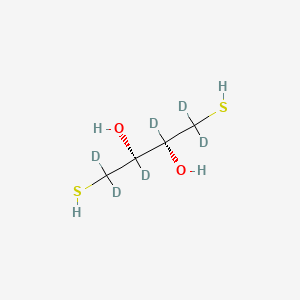
(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 is a deuterated form of 1,4-dithiothreitol, a compound widely used in biochemistry and molecular biology. This compound is known for its reducing properties, which make it valuable in various biochemical applications, particularly in the reduction of disulfide bonds in proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 involves the deuteration of 1,4-dithiothreitol. The process typically includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade deuterated reagents and advanced purification techniques to ensure high purity and consistency of the product. The production process is designed to be efficient and cost-effective, meeting the demands of various industries.
化学反应分析
Types of Reactions
(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form a disulfide bond.
Reduction: It is primarily used as a reducing agent to break disulfide bonds in proteins.
Substitution: The compound can participate in substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes.
Major Products
The major products formed from reactions involving this compound include reduced proteins and oxidized forms of the compound itself. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures and properties.
科学研究应用
(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 has a wide range of scientific research applications, including:
Chemistry: Used as a reducing agent in various chemical reactions and synthesis processes.
Biology: Employed in the study of protein folding and structure by reducing disulfide bonds.
Medicine: Investigated for its potential therapeutic applications in diseases involving oxidative stress.
Industry: Utilized in the production of pharmaceuticals and other chemical products where reduction reactions are required.
作用机制
The mechanism of action of (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 involves its ability to donate electrons, thereby reducing disulfide bonds in proteins. This reduction process leads to the cleavage of the disulfide bond, resulting in the formation of two thiol groups. The compound’s molecular targets include proteins with disulfide bonds, and the pathways involved are primarily related to redox reactions.
相似化合物的比较
(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 can be compared with other reducing agents such as:
1,4-Dithiothreitol: The non-deuterated form, which has similar reducing properties but lacks the deuterium atoms.
2-Mercaptoethanol: Another reducing agent used in biochemistry, but with different chemical properties and applications.
Tris(2-carboxyethyl)phosphine (TCEP): A reducing agent that is more stable and less odorous than 1,4-dithiothreitol.
The uniqueness of this compound lies in its deuterated nature, which can provide advantages in certain analytical techniques, such as NMR spectroscopy, by reducing background noise and improving signal clarity.
属性
分子式 |
C4H10O2S2 |
|---|---|
分子量 |
160.3 g/mol |
IUPAC 名称 |
(2S,3S)-1,1,2,3,4,4-hexadeuterio-1,4-bis(sulfanyl)butane-2,3-diol |
InChI |
InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m1/s1/i1D2,2D2,3D,4D |
InChI 键 |
VHJLVAABSRFDPM-XBWBKPPLSA-N |
手性 SMILES |
[2H][C@]([C@@]([2H])(C([2H])([2H])S)O)(C([2H])([2H])S)O |
规范 SMILES |
C(C(C(CS)O)O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12295462.png)
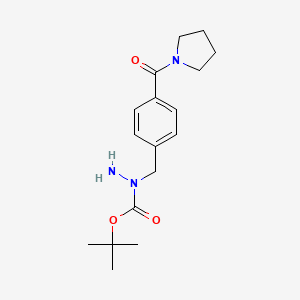

![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)
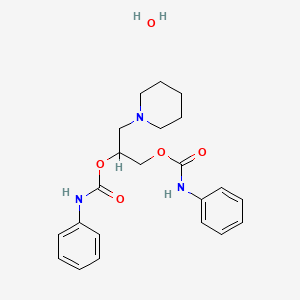
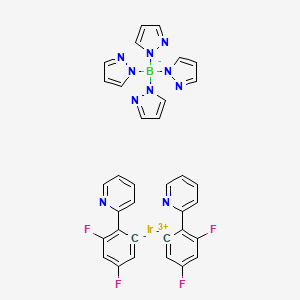
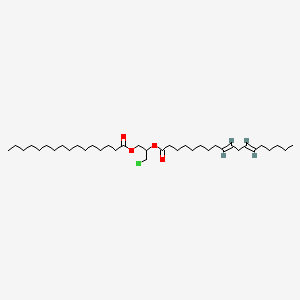
![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)
